molecular formula C18H26BrNO4S B1412684 [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 2206609-52-9

[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B1412684
CAS No.: 2206609-52-9
M. Wt: 432.4 g/mol
InChI Key: LEWNMXCCTGZBQM-UHFFFAOYSA-N
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Description

[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound that features a bromobenzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the bromobenzenesulfonyl precursor. This precursor is then reacted with cyclohexyl derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its bromobenzenesulfonyl group can act as a reactive site for covalent modification of proteins, providing insights into biochemical pathways.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance and functionality of these products.

Mechanism of Action

The mechanism of action of [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate biochemical pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its combination of a bromobenzenesulfonyl group and a cyclohexyl-carbamic acid tert-butyl ester moiety

Properties

IUPAC Name

tert-butyl N-[4-[(4-bromophenyl)sulfonylmethyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO4S/c1-18(2,3)24-17(21)20-15-8-4-13(5-9-15)12-25(22,23)16-10-6-14(19)7-11-16/h6-7,10-11,13,15H,4-5,8-9,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWNMXCCTGZBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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